

A Technical Guide to tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate*

Cat. No.: B153221

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. The guide covers its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in the development of novel therapeutics. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a versatile synthetic intermediate characterized by a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group and functionalized with a reactive iodomethyl group. This unique combination of a stable protecting group and a primary alkyl iodide makes it an invaluable reagent for introducing the piperidine moiety into larger molecules via nucleophilic substitution reactions.

IUPAC Name: tert-butyl 4-(iodomethyl)piperidine-1-carboxylate[1] Molecular Formula: C11H20INO2[1] CAS Number: 145508-94-7[1]

A summary of its key computed physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	325.2 g/mol	[1]
Monoisotopic Mass	325.0539 Da	[1]
XlogP3 (Predicted)	3.1	[1]
SMILES	CC(C) (C)OC(=O)N1CCC(CC1)Cl	[1]
InChIKey	RSMNYTJCWIDZAH- UHFFFAOYSA-N	[1]

Synthesis and Mechanism

The synthesis of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is typically achieved from its corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, via an Appel-type reaction. This method is widely favored for its mild conditions and high yield in converting primary alcohols to primary alkyl iodides.

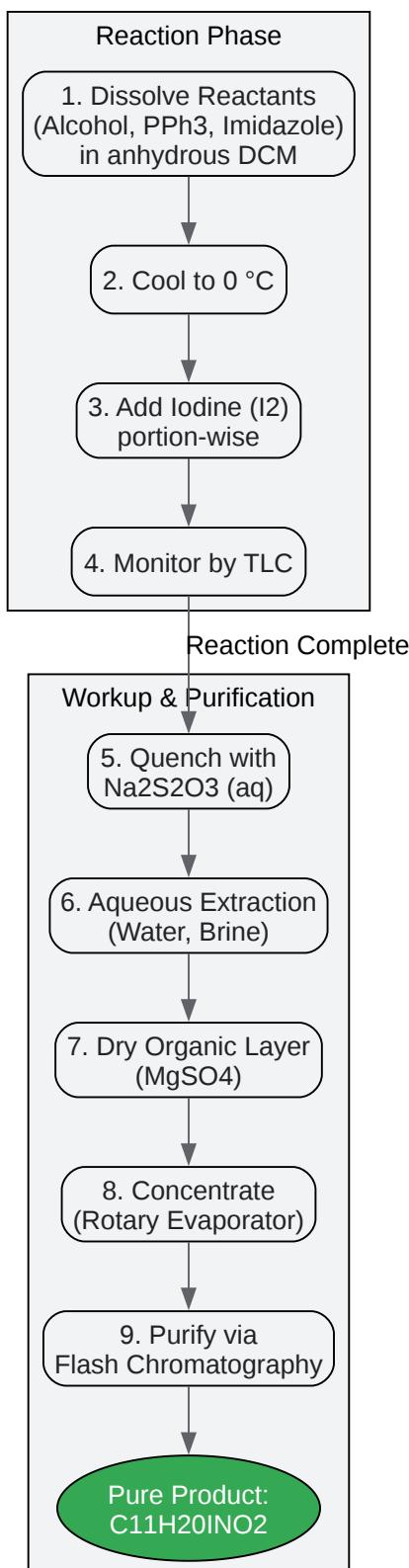
Experimental Protocol: Synthesis via Appel Reaction

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

- tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Iodine (I₂)
- Triphenylphosphine (PPh₃)
- Imidazole
- Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Magnetic stirrer, round-bottom flask, ice bath, separatory funnel, rotary evaporator


Step-by-Step Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent), triphenylphosphine (1.5 equivalents), and imidazole (2 equivalents) in anhydrous dichloromethane.
- Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0 °C.
- Addition of Iodine: Add iodine (1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn from a clear or pale-yellow solution to a dark brown color, which may lighten as the reaction proceeds.
- Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize excess iodine. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield tert-butyl 4-(iodomethyl)piperidine-1-carboxylate as a solid or oil.

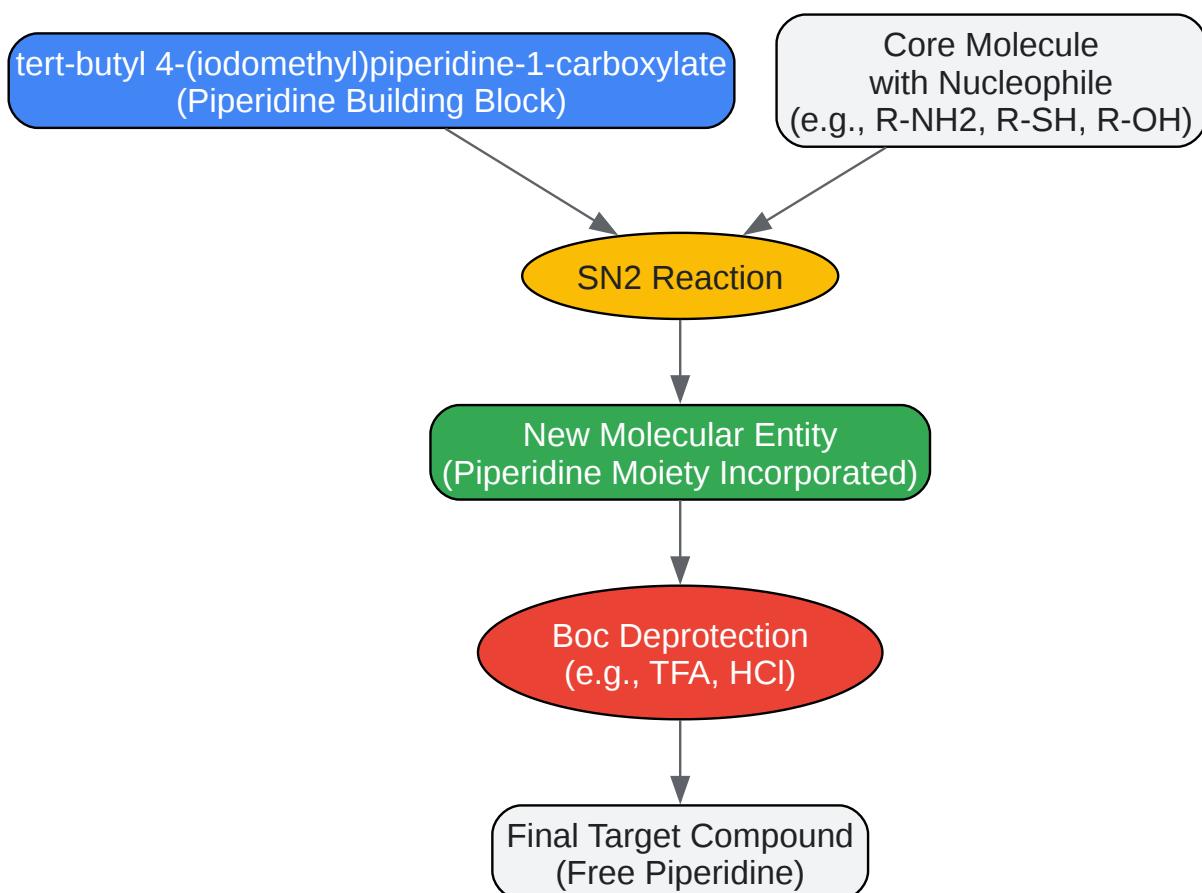
Causality and Mechanistic Insight

The choice of the Appel reaction is deliberate. It avoids the harsh acidic or basic conditions that could cleave the acid-labile Boc protecting group. The reaction proceeds through a phosphonium iodide intermediate, which is then displaced by the iodide ion.

Below is a diagram illustrating the logical workflow of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate.


Applications in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.^[2] tert-butyl 4-(iodomethyl)piperidine-1-carboxylate serves as a crucial intermediate for incorporating this valuable motif.

Key Applications:

- **Synthesis of Novel Therapeutics:** The iodomethyl group is an excellent electrophile, readily undergoing SN₂ reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the covalent attachment of the piperidine unit to a core molecule, which is a common strategy in the development of antagonists for G-protein coupled receptors (GPCRs), ion channel modulators, and enzyme inhibitors.
- **Fragment-Based Drug Design (FBDD):** The compound can be used as a fragment for screening against biological targets. Subsequent elaboration of initial hits is facilitated by the reactive handle.
- **Development of Chemical Probes:** Its structure can be incorporated into chemical probes and activity-based probes to study the function and localization of proteins in biological systems.

The general scheme for its use in synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: General synthetic utility in drug discovery workflows.

Safety and Handling

As with all laboratory chemicals, tert-butyl 4-(iodomethyl)piperidine-1-carboxylate should be handled with appropriate care in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Toxicology: Alkylating agents, including alkyl iodides, should be treated as potentially toxic and mutagenic. Avoid inhalation, ingestion, and skin contact.

- Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate for its effective and safe use in a research and development setting.

References

- PubChem. (n.d.). tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
- Letopharm Limited. (n.d.). 1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidinium iodide.
- PubChem. (n.d.). tert-butyl N-(4-iodocyclohexyl)carbamate. National Center for Biotechnology Information.
- Karim, A., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. *Molecules*, 28(23), 7890.
- D'hooghe, M., & De Kimpe, N. (2006). Recent advances in the synthesis of piperidones and piperidines. *Aldrichimica Acta*, 39(3), 67-80.
- Vasilev, A. A., et al. (2022).
- Carr, G. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (Doctoral dissertation, University of Leeds). White Rose eTheses Online.
- PubChem. (n.d.). Piperidinium, 1-(2-(2,2-diphenylethoxy)ethyl)-1-methyl-, iodide. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 145508-94-7 (C11H20INO2) [pubchemlite.lcsb.uni.lu]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to tert-butyl 4-(iodomethyl)piperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b153221#iupac-name-for-c11h20ino2-piperidine-derivative>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com